1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid
Description
1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid is a piperidine derivative characterized by a carboxylic acid group at the 2-position of the piperidine ring and a 3,4-dimethylbenzoyl substituent at the nitrogen.
Properties
IUPAC Name |
1-(3,4-dimethylbenzoyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-6-7-12(9-11(10)2)14(17)16-8-4-3-5-13(16)15(18)19/h6-7,9,13H,3-5,8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOKZMBKTRMXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzoyl chloride and piperidine-2-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoyl or piperidine ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid
- Substituent : A sulfonyl-linked 2-methyl-3-oxobenzoxazine group at the piperidine nitrogen.
- Key Differences: The carboxylic acid is at the 3-position instead of 2, altering steric and electronic interactions. The benzoxazine moiety may confer metabolic stability due to its fused heterocyclic structure .
1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-2-carboxylic acid
- Substituent : A 1-methyl-2-oxopyridine-4-carbonyl group.
- The methyl group at the 1-position of the pyridine may reduce rotational freedom, affecting binding affinity in biological systems.
1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid (CAS 356522-47-9)
- Substituent : A 3-nitrophenylsulfonyl group.
- Key Differences :
- The nitro group is strongly electron-withdrawing, increasing electrophilicity and reactivity.
- This compound’s molecular weight (314.319 g/mol) is higher than that of the dimethylbenzoyl analog, which may affect diffusion rates in biological matrices.
- Synthetic routes for sulfonyl derivatives often involve sulfonation reactions, which may require harsher conditions compared to benzoylation .
Functional Group Impact on Physicochemical Properties
| Compound Name | Substituent Type | Carboxylic Acid Position | Key Functional Groups | Inferred logP* |
|---|---|---|---|---|
| This compound | Aromatic acyl | 2 | Carboxylic acid, dimethylbenzoyl | ~2.5 (estimated) |
| 1-[(2-Methyl-3-oxobenzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid | Sulfonyl-heterocyclic | 3 | Sulfonyl, benzoxazine | ~1.8 (estimated) |
| 1-(1-Methyl-2-oxopyridine-4-carbonyl)piperidine-2-carboxylic acid | Heteroaromatic acyl | 2 | Oxopyridine, methyl | ~2.0 (estimated) |
| 1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid | Nitrophenylsulfonyl | 2 | Nitro, sulfonyl | ~1.5 (estimated) |
*logP values are estimated based on substituent contributions (e.g., nitro and sulfonyl groups reduce lipophilicity).
Biological Activity
1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid, a compound of interest in medicinal chemistry, exhibits various biological activities that merit detailed exploration. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in specific applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties.
Analgesic Properties
Research indicates that compounds similar to this compound possess significant analgesic properties. For instance, derivatives in the fentanyl series demonstrate high μ-opioid receptor affinity and potent analgesic effects. The following table summarizes key findings related to the analgesic potency of piperidine derivatives:
| Compound | μ-Receptor Affinity (Ki) | Analgesic Potency (ED50) |
|---|---|---|
| Fentanyl | 0.5 nM | 0.002 mg/kg |
| Carfentanil | 0.01 nM | 0.0002 mg/kg |
| This compound | TBD | TBD |
Note: TBD = To Be Determined; further studies are needed for specific values related to this compound.
Neuropharmacological Effects
The compound's potential neuropharmacological effects include:
- Pain Relief : Similar compounds have been shown to alleviate pain in various animal models, suggesting that this compound may also provide pain relief through central mechanisms.
- Anti-inflammatory Activity : Some piperidine derivatives exhibit anti-inflammatory properties by modulating inflammatory mediators.
Case Studies and Research Findings
While direct studies on this compound are scarce, insights can be drawn from related research:
- Fentanyl Derivatives : A study demonstrated that modifications in the piperidine structure significantly affect analgesic potency and receptor selectivity. For example, fentanyl derivatives showed varying degrees of μ-receptor affinity and analgesic efficacy based on structural changes .
- FAAH Inhibitors : Research on FAAH inhibitors indicates that similar compounds can enhance endocannabinoid signaling and provide therapeutic benefits in pain management and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
